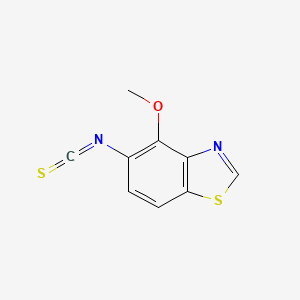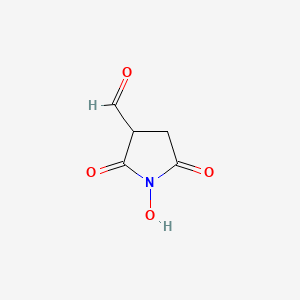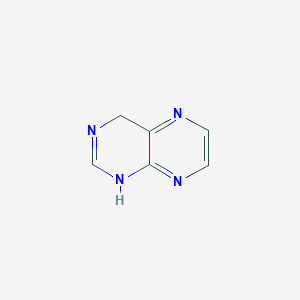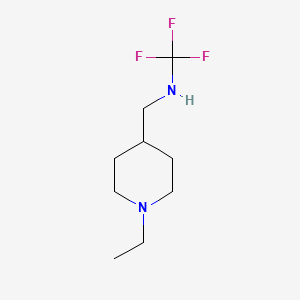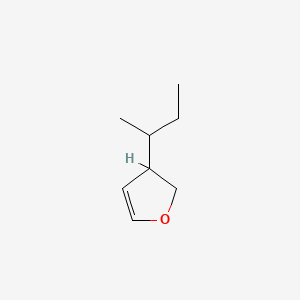
M-Tolunitrile-D7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Tolunitrile-D7, also known as 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile, is a deuterated derivative of m-tolunitrile. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C8D7N, and it has a molecular weight of 124.19 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as altered vibrational frequencies and increased stability.
Vorbereitungsmethoden
M-Tolunitrile-D7 can be synthesized through various methods. One common approach involves the selective ammoxidation of methylbenzyl chlorides, which are prepared by the chloromethylation of toluene . This method can achieve high yields and selectivity. Another method involves the catalytic gas-phase ammoxidation of xylenes, although this approach typically results in lower yields and selectivity . Industrial production methods often utilize heterogeneous catalytic processes to optimize yield and purity .
Analyse Chemischer Reaktionen
M-Tolunitrile-D7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
M-Tolunitrile-D7 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of M-Tolunitrile-D7 involves its interaction with molecular targets and pathways. In NMR spectroscopy, the presence of deuterium atoms alters the magnetic properties of the compound, allowing for detailed analysis of molecular structures and dynamics . In metabolic studies, deuterium-labeled compounds are used to trace the incorporation and transformation of molecules within biological systems .
Vergleich Mit ähnlichen Verbindungen
M-Tolunitrile-D7 can be compared with other deuterated tolunitriles, such as p-Tolunitrile-D7 and o-Tolunitrile-D7. These compounds share similar structures but differ in the position of the deuterium atoms on the benzene ring . The unique positioning of deuterium in this compound provides distinct vibrational frequencies and stability, making it particularly useful in specific research applications .
Similar Compounds
p-Tolunitrile-D7: Deuterated derivative of p-tolunitrile.
o-Tolunitrile-D7: Deuterated derivative of o-tolunitrile.
6-nitro-m-tolunitrile: Nitro-substituted derivative of m-tolunitrile.
4-Fluoro-3-methylbenzonitrile: Fluoro-substituted derivative of m-tolunitrile.
Eigenschaften
Molekularformel |
C8H7N |
|---|---|
Molekulargewicht |
124.19 g/mol |
IUPAC-Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)benzonitrile |
InChI |
InChI=1S/C8H7N/c1-7-3-2-4-8(5-7)6-9/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
BOHCMQZJWOGWTA-AAYPNNLASA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C#N)[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1=CC(=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


